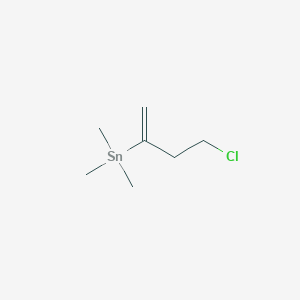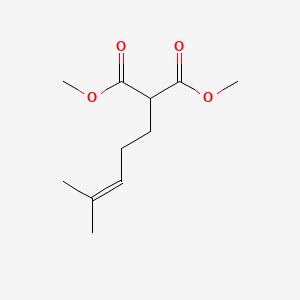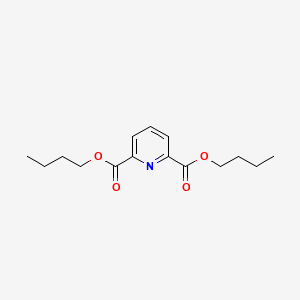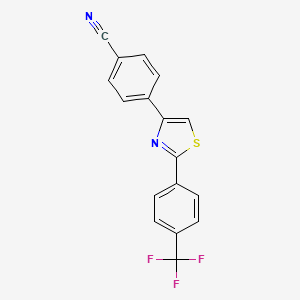![molecular formula C30H46O3 B11936653 (1R,3S)-5-[2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936653.png)
(1R,3S)-5-[2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Seocalcitol, also known as EB 1089, is a synthetic analogue of vitamin D. It is primarily investigated for its potential anti-cancer properties. Seocalcitol is designed to regulate cell growth and differentiation, making it a promising candidate for cancer treatment due to its reduced calcaemic activity compared to natural vitamin D analogues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Seocalcitol involves several steps, starting from the precursor compound, which undergoes a series of chemical reactions to form the final product. The key steps include the formation of the Ylide intermediate, which is crucial for the synthesis of Seocalcitol. This method is advantageous due to its simplicity, lack of side reactions, and high yield .
Industrial Production Methods: Industrial production of Seocalcitol typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process includes the use of long chain triglycerides as a lymphotropic carrier to enhance bioavailability .
Analyse Chemischer Reaktionen
Types of Reactions: Seocalcitol undergoes various chemical reactions, including:
Oxidation: Seocalcitol can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the structure of Seocalcitol, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, which may have different biological activities compared to the parent compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound to study the effects of vitamin D analogues on chemical reactions.
Biology: Investigated for its role in regulating cell growth and differentiation.
Medicine: Explored as a potential treatment for various cancers, including pancreatic and hepatocellular carcinoma
Wirkmechanismus
Seocalcitol exerts its effects by binding to the vitamin D receptor, which regulates the expression of various genes involved in cell growth and differentiation. This binding inhibits the growth of cancer cells and induces apoptosis. The reduced calcaemic activity of Seocalcitol compared to natural vitamin D analogues makes it a promising candidate for cancer treatment .
Vergleich Mit ähnlichen Verbindungen
Calcitriol: The natural form of vitamin D, which has higher calcaemic activity.
Alfacalcidol: Another vitamin D analogue with similar properties but different therapeutic applications.
Paricalcitol: A synthetic vitamin D analogue used to treat secondary hyperparathyroidism.
Uniqueness of Seocalcitol: Seocalcitol is unique due to its reduced calcaemic activity, making it safer for long-term use in cancer treatment. Its ability to regulate cell growth and differentiation more effectively than natural vitamin D analogues highlights its potential as a therapeutic agent .
Eigenschaften
Molekularformel |
C30H46O3 |
|---|---|
Molekulargewicht |
454.7 g/mol |
IUPAC-Name |
(1R,3S)-5-[2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C30H46O3/c1-6-30(33,7-2)18-9-8-11-21(3)26-15-16-27-23(12-10-17-29(26,27)5)13-14-24-19-25(31)20-28(32)22(24)4/h8-9,11,13-14,18,21,25-28,31-33H,4,6-7,10,12,15-17,19-20H2,1-3,5H3/b11-8+,18-9+,23-13?,24-14?/t21-,25-,26-,27+,28+,29-/m1/s1 |
InChI-Schlüssel |
LVLLALCJVJNGQQ-NVSPCIDQSA-N |
Isomerische SMILES |
CCC(CC)(/C=C/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=CC=C3C[C@H](C[C@@H](C3=C)O)O)C)O |
Kanonische SMILES |
CCC(CC)(C=CC=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B11936581.png)
![(1R,3Z,5S)-3-[2-[(3aS,7aS)-1-[(E,2R)-6-ethyl-6-hydroxyoct-4-en-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-5-fluoro-4-methylidenecyclohexan-1-ol](/img/structure/B11936590.png)


![3-[(3-Bromo-5-methyl-2-pyridinyl)amino]-2-cyclohexen-1-one](/img/structure/B11936596.png)
![4-bromo-2-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B11936602.png)


![N-[[(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaen-17-yl]methyl]ethanamine](/img/structure/B11936621.png)




